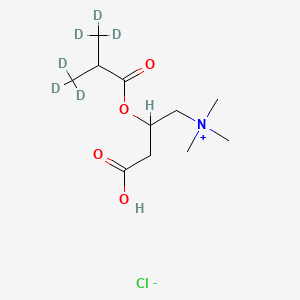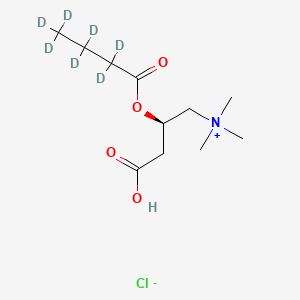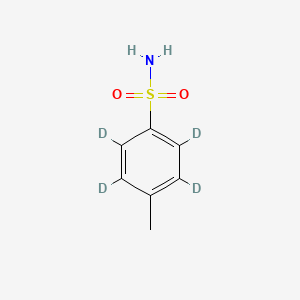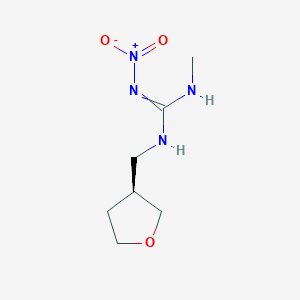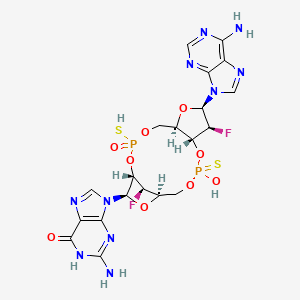
Ulevostinag (isomer 1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ulevostinag (isomer 1) is a small molecule that acts as a stimulator of interferon genes (STING) agonist. It is a cyclic dinucleotide derivative developed as an anti-tumor agent. The compound has shown potential in activating immune responses, particularly in cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ulevostinag (isomer 1) involves the formation of a cyclic dinucleotide structure. The preparation method includes the use of specific reagents and conditions to achieve the desired isomer. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of Ulevostinag (isomer 1) is carried out under controlled conditions to ensure high purity and consistency. The compound is typically produced in solid form and stored at low temperatures to maintain stability. The production process involves multiple steps, including purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Ulevostinag (isomer 1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in the reactions of Ulevostinag (isomer 1) include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from the reactions of Ulevostinag (isomer 1) depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Ulevostinag (isomer 1) has several scientific research applications, including:
Chemistry: Used as a model compound for studying cyclic dinucleotide structures and their reactivity.
Biology: Employed in research on immune response activation and signaling pathways.
Medicine: Investigated for its potential in cancer therapy, particularly in enhancing immune responses against tumors.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in pharmaceutical research .
Wirkmechanismus
Ulevostinag (isomer 1) exerts its effects by targeting the stimulator of interferon genes (STING) protein. Upon binding to STING, the compound activates the production of type I interferons and other pro-inflammatory cytokines. This activation leads to the stimulation of immune responses, particularly in the context of anti-tumor activity. The molecular targets and pathways involved include the STING pathway and downstream signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ulevostinag (isomer 2)
- Ulevostinag (isomer 3)
- Ulevostinag (isomer 4)
- Other STING agonists such as cyclic GMP-AMP (cGAMP) and other cyclic dinucleotide derivatives .
Uniqueness
Ulevostinag (isomer 1) is unique due to its specific isomeric form, which may exhibit different biological activity and stability compared to other isomers. Its ability to selectively activate the STING pathway makes it a valuable compound in cancer research and immunotherapy .
Eigenschaften
Molekularformel |
C20H22F2N10O9P2S2 |
|---|---|
Molekulargewicht |
710.5 g/mol |
IUPAC-Name |
2-amino-9-[(1S,6R,8R,9S,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9,18-difluoro-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H22F2N10O9P2S2/c21-8-6-1-36-42(34,44)40-12-7(39-18(9(12)22)31-4-27-10-14(23)25-3-26-15(10)31)2-37-43(35,45)41-13(8)19(38-6)32-5-28-11-16(32)29-20(24)30-17(11)33/h3-9,12-13,18-19H,1-2H2,(H,34,44)(H,35,45)(H2,23,25,26)(H3,24,29,30,33)/t6-,7-,8-,9+,12-,13-,18-,19-,42?,43?/m1/s1 |
InChI-Schlüssel |
YSUIQYOGTINQIN-UZFYAQMZSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)F)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OP(=O)(O1)S)F)O |
Kanonische SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)F)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)OP(=O)(O1)S)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


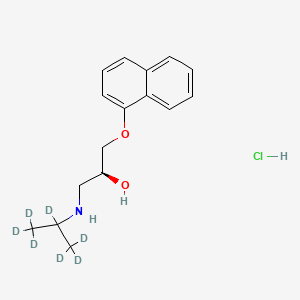

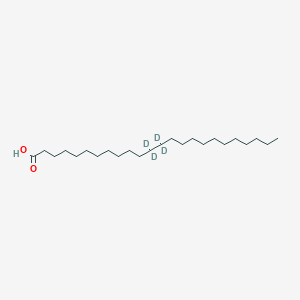
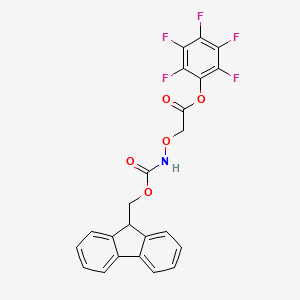

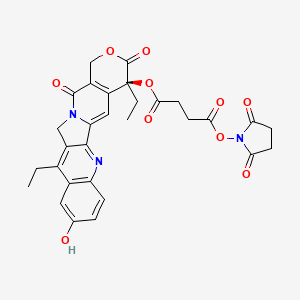
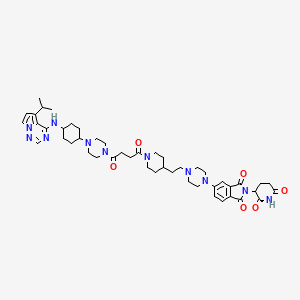
![[3-[Hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12418586.png)

![[4-[5-amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B12418601.png)
